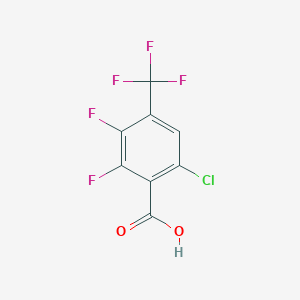
2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-オキソキナゾリン-1(4H)-イル)安息香酸は、キナゾリノンファミリーに属する化学化合物です。 キナゾリノンは、その多様な生物活性で知られており、しばしば潜在的な治療用途のために研究されています。 この化合物は、キナゾリノンコアとベンゾイル酸部分を特徴としており、これはその独特の化学的および生物学的特性に貢献する可能性があります。
2. 製法
合成経路と反応条件
2-(4-オキソキナゾリン-1(4H)-イル)安息香酸の合成は、通常、以下の手順を含みます。
キナゾリノンコアの形成: キナゾリノンコアは、アントラニル酸誘導体とホルムアミドまたはその他の適切な試薬の環化によって合成できます。
ベンゾイル酸部分の付加: ベンゾイル酸部分は、適切なベンゾイル酸誘導体を使用して、鈴木カップリングやヘックカップリングなどのさまざまなカップリング反応によって導入できます。
工業的生産方法
この化合物の工業的生産方法は、高収率と高純度を確保するために、上記の合成経路の最適化を含む可能性があります。 これには、触媒の使用、反応条件の制御、再結晶化やクロマトグラフィーなどの精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Attachment of Benzoic Acid Moiety: The benzoic acid moiety can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate benzoic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
2-(4-オキソキナゾリン-1(4H)-イル)安息香酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化される可能性があります。
還元: 還元反応は、キナゾリノンコアまたはベンゾイル酸部分の酸化状態を変更するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用できます。
置換: ハロゲン化試薬、求核剤、求電子剤は、置換反応で一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は、追加の酸素含有官能基を持つキナゾリノン誘導体を生成する可能性があり、置換反応はさまざまなアルキル、アリール、またはその他の置換基を導入できます。
4. 科学研究における用途
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: それは生物活性を持つ可能性があり、酵素阻害、受容体結合、またはその他の生化学的プロセスの研究の候補になります。
医学: キナゾリノン誘導体は、抗がん剤、抗炎症剤、抗菌剤などの潜在的な治療効果について頻繁に調査されています。
産業: この化合物は、新しい材料、触媒、またはその他の産業用途の開発に使用できます。
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: Quinazolinone derivatives are often investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound may be used in the development of new materials, catalysts, or other industrial applications.
作用機序
2-(4-オキソキナゾリン-1(4H)-イル)安息香酸の作用機序は、その特定の生物活性に依存します。 一般的に、キナゾリノン誘導体は、酵素、受容体、または核酸などのさまざまな分子標的に相互作用できます。 これらの相互作用は生化学的経路を調節し、観察された効果につながる可能性があります。
6. 類似の化合物との比較
類似の化合物
2-(4-オキソキナゾリン-1(4H)-イル)酢酸: 安息香酸ではなく酢酸部分を有する類似の構造。
4-オキソキナゾリン: 追加の置換基のないコア構造。
キナゾリノン誘導体: キナゾリノンコアにさまざまな置換基を持つさまざまな誘導体。
独自性
2-(4-オキソキナゾリン-1(4H)-イル)安息香酸は、キナゾリノンコアとベンゾイル酸部分の両方が存在するため、独特です。 この組み合わせは、研究開発に貴重な化合物にする、独特の化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
2-(4-Oxoquinazolin-1(4H)-yl)acetic acid: Similar structure with an acetic acid moiety instead of benzoic acid.
4-Oxoquinazoline: The core structure without additional substituents.
Quinazolinone derivatives: Various derivatives with different substituents on the quinazolinone core.
Uniqueness
2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid is unique due to the presence of both the quinazolinone core and the benzoic acid moiety. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C15H10N2O3 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC名 |
2-(4-oxoquinazolin-1-yl)benzoic acid |
InChI |
InChI=1S/C15H10N2O3/c18-14-10-5-1-3-7-12(10)17(9-16-14)13-8-4-2-6-11(13)15(19)20/h1-9H,(H,19,20) |
InChIキー |
AKCPNKNGQUCJQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2C3=CC=CC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)






![(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline](/img/structure/B11925836.png)



![6,6-Difluoro-2-azabicyclo[3.1.0]hexane](/img/structure/B11925857.png)


